7-Bromo-1,6-naphthyridine-2-carboxylic acid
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Overview
Description
7-Bromo-1,6-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,6-naphthyridine-2-carboxylic acid typically involves the bromination of 1,6-naphthyridine-2-carboxylic acid. One common method includes the reaction of 1,6-naphthyridine-2-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly utilizing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include naphthyridine N-oxides and dehalogenated naphthyridines, respectively.
Scientific Research Applications
7-Bromo-1,6-naphthyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-1,6-naphthyridine-2-carboxylic acid: Similar in structure but with the bromine atom at a different position.
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents.
Uniqueness: 7-Bromo-1,6-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives . This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H5BrN2O2 |
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Molecular Weight |
253.05 g/mol |
IUPAC Name |
7-bromo-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
OOOSVKLBRLSAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)Br)C(=O)O |
Origin of Product |
United States |
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